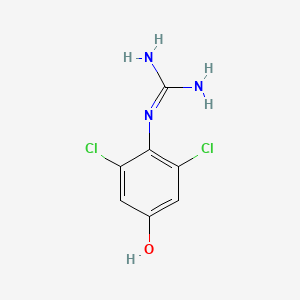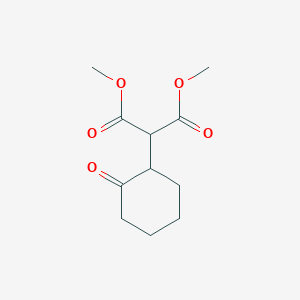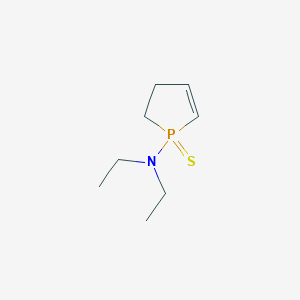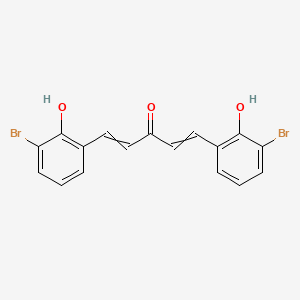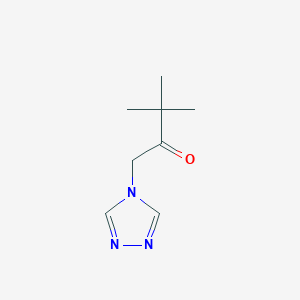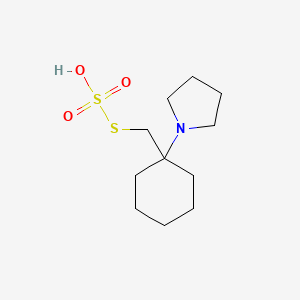
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further connected to a thiosulfuric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid typically involves the reaction of 1-(1-pyrrolidinyl)cyclohexylmethyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid undergoes various chemical reactions, including:
Oxidation: The thiosulfuric acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfuric acid group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study sulfur metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid involves its interaction with molecular targets through its thiosulfuric acid moiety. This group can undergo redox reactions, forming reactive intermediates that interact with biological molecules. The compound may also act as a sulfur donor in biochemical processes, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: A structurally similar compound with a cyclohexene ring instead of a cyclohexyl group.
Thiosulfuric acid derivatives: Compounds with similar thiosulfuric acid moieties but different organic groups attached.
Uniqueness
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is unique due to the combination of a pyrrolidine ring, a cyclohexyl group, and a thiosulfuric acid moiety
Propriétés
Numéro CAS |
63886-22-6 |
|---|---|
Formule moléculaire |
C11H21NO3S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[1-(sulfosulfanylmethyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S2/c13-17(14,15)16-10-11(6-2-1-3-7-11)12-8-4-5-9-12/h1-10H2,(H,13,14,15) |
Clé InChI |
XPZHBPJWBYXBDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CSS(=O)(=O)O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


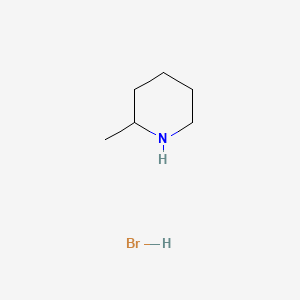
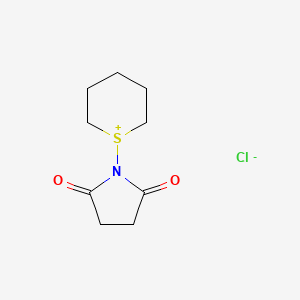
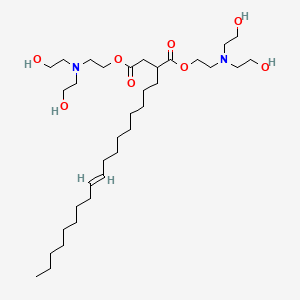
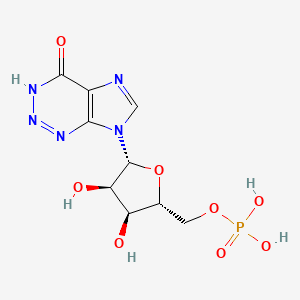
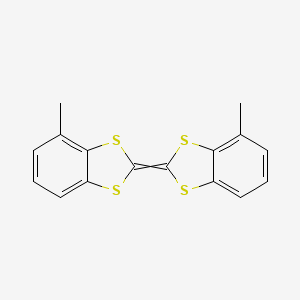
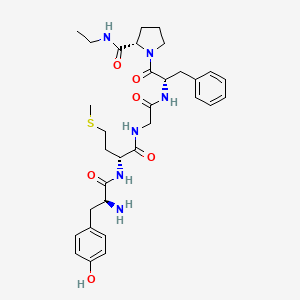
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
